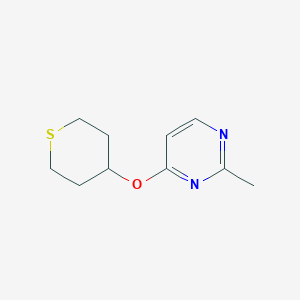

2-Methyl-4-(thian-4-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(thian-4-yloxy)pyrimidine, also known as M4T, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyrimidine family and has a molecular formula of C8H7N3OS.

Scientific Research Applications

Nonlinear Optical Properties

2-Methyl-4-(thian-4-yloxy)pyrimidine derivatives, particularly those within the broader family of thiopyrimidine compounds, have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in medicine and optoelectronics. A study comparing the NLO characteristics of various phenyl pyrimidine derivatives, including thiopyrimidine derivatives, found that these compounds exhibit significant NLO activity. This makes them promising candidates for optoelectronic applications, such as in the development of NLO materials for high-tech applications. The study utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to analyze the electronic and photophysical properties of the molecules, revealing their potential as efficient NLO materials (Hussain et al., 2020).

Antimicrobial Activity

Some pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential use of this compound in developing new antimicrobial agents. For instance, the synthesis of pyrimidine and thiazolo[3,2-a]pyrimidine derivatives has shown that many of these compounds exhibit promising antimicrobial activity. This suggests that modifications of the pyrimidine core, such as the addition of the thian-4-yloxy group, could lead to new compounds with enhanced biological activities, potentially useful in pharmaceutical applications (Sayed et al., 2006).

Anticancer Activity

Research into 1,3,4-thiadiazolo pyrimidine derivatives, which are structurally related to this compound, has demonstrated potential antitumor activity. A study focused on synthesizing and evaluating a series of thiadiazolo pyrimidine derivatives for their in vitro and in vivo anticancer activity. The results indicated significant anticancer potential against specific cell lines, suggesting that further exploration of this compound derivatives could uncover valuable anticancer agents (Eldhose et al., 2020).

DNA Interaction

The interaction of pyrimidine derivatives with DNA is crucial for understanding their biological activities and potential therapeutic applications. A study on the crystal structure of a pyrimidine derivative highlighted its interaction with DNA, suggesting a groove mode of binding. This insight is vital for designing drugs that target DNA or modulate its functions, indicating that this compound derivatives could serve as leads for developing new therapeutic agents (Zhang et al., 2013).

Charge Transfer Materials

Thiopyrimidine derivatives have been explored for their charge transfer properties, essential for electronic and photovoltaic applications. A study focusing on the quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives, related to the this compound structure, aimed to tune electronic and photophysical properties for better charge transfer materials. These findings suggest potential applications in organic electronics, highlighting the importance of structural modifications for enhanced performance (Irfan, 2014).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects, including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-Methyl-4-(thian-4-yloxy)pyrimidine may interact with its targets to modulate their activities, leading to its observed effects.

Biochemical Pathways

Pyrimidine derivatives are known to affect the activities of inflammatory mediators , suggesting that this compound may influence pathways related to inflammation and immune response.

Result of Action

Given the known effects of pyrimidine derivatives on inflammatory mediators , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.

Properties

IUPAC Name |

2-methyl-4-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-11-5-2-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLXEPSZGHOOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

![1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680010.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)